molecular formula C15H17N3O2 B4472227 5-(furan-2-yl)-3-{[2-(1H-imidazol-4-yl)ethyl]amino}cyclohex-2-en-1-one

5-(furan-2-yl)-3-{[2-(1H-imidazol-4-yl)ethyl]amino}cyclohex-2-en-1-one

Cat. No.: B4472227
M. Wt: 271.31 g/mol
InChI Key: OMWGELIQKKKBGP-UHFFFAOYSA-N
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Description

5-(furan-2-yl)-3-{[2-(1H-imidazol-4-yl)ethyl]amino}cyclohex-2-en-1-one is a complex organic compound that features a furan ring, an imidazole ring, and a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-3-{[2-(1H-imidazol-4-yl)ethyl]amino}cyclohex-2-en-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and imidazole intermediates, followed by their coupling with a cyclohexene derivative under specific conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-(furan-2-yl)-3-{[2-(1H-imidazol-4-yl)ethyl]amino}cyclohex-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the imidazole ring could produce a dihydroimidazole derivative.

Scientific Research Applications

5-(furan-2-yl)-3-{[2-(1H-imidazol-4-yl)ethyl]amino}cyclohex-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-3-{[2-(1H-imidazol-4-yl)ethyl]amino}cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The furan ring may also contribute to the compound’s overall biological activity by participating in various biochemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(furan-2-yl)-3-{[2-(1H-imidazol-4-yl)ethyl]amino}cyclohex-2-en-1-one is unique due to its combination of a furan ring, an imidazole ring, and a cyclohexene ring This structural arrangement provides distinct chemical and biological properties that are not commonly found in other similar compounds

Properties

IUPAC Name

5-(furan-2-yl)-3-[2-(1H-imidazol-5-yl)ethylamino]cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c19-14-7-11(15-2-1-5-20-15)6-13(8-14)17-4-3-12-9-16-10-18-12/h1-2,5,8-11,17H,3-4,6-7H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMWGELIQKKKBGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C=C1NCCC2=CN=CN2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(furan-2-yl)-3-{[2-(1H-imidazol-4-yl)ethyl]amino}cyclohex-2-en-1-one
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5-(furan-2-yl)-3-{[2-(1H-imidazol-4-yl)ethyl]amino}cyclohex-2-en-1-one

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